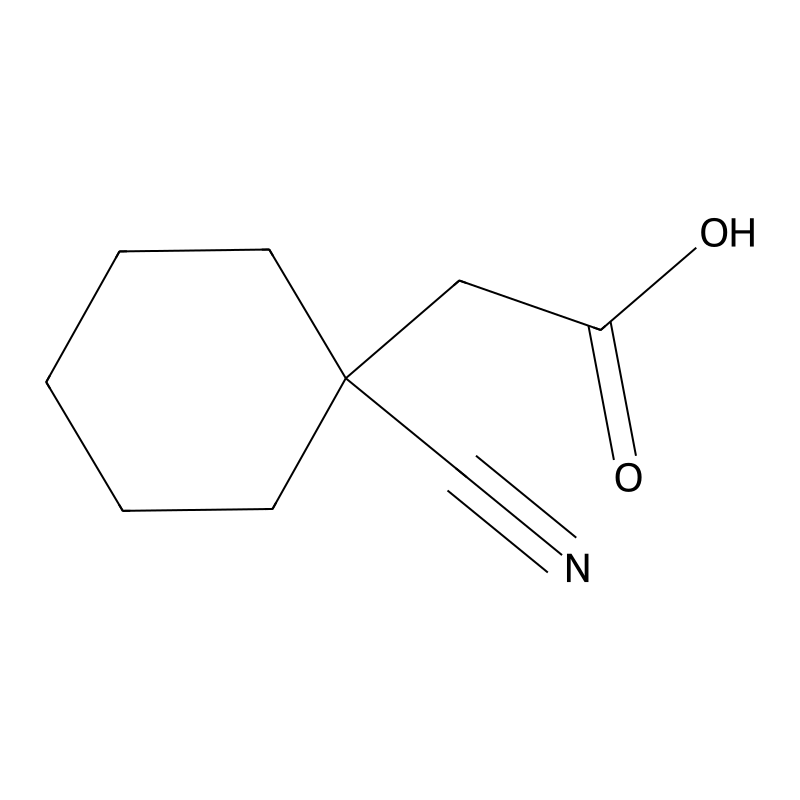

(1-Cyanocyclohexyl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

(1-Cyanocyclohexyl)acetic acid can be used as a building block in the synthesis of more complex molecules. Its cyano group (C≡N) and carboxylic acid group (COOH) can participate in various chemical reactions, making it a versatile starting material for organic chemists. For example, a study published in the journal "Tetrahedron Letters" describes its use in the synthesis of substituted cyclohexanes with potential biological activity [].

(1-Cyanocyclohexyl)acetic acid is an organic compound characterized by the presence of a cyano group attached to a cyclohexyl ring, along with a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 169.21 g/mol. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features, which include both a cyano group and a carboxylic acid moiety.

- Esterification: Reacting with alcohols to form esters.

- Amidation: Forming amides upon reaction with amines.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide.

- Reduction: The cyano group can be reduced to an amine, leading to derivatives that may have enhanced biological activity.

The compound can also undergo hydrolysis under acidic or basic conditions, converting it into its corresponding carboxylic acid.

Research indicates that (1-Cyanocyclohexyl)acetic acid exhibits significant biological activity, particularly in the context of neuropharmacology. It has been studied for its potential effects on the central nervous system, similar to compounds like gabapentin, which is used in the treatment of neuropathic pain and epilepsy. Its structural similarity to other pharmacologically active compounds suggests potential applications in drug development.

The synthesis of (1-Cyanocyclohexyl)acetic acid can be achieved through several methods:

- Biocatalytic Methods: A notable approach involves using enzyme catalysts such as nitrilase or a combination of nitrile hydratase and amidase activities to convert 1-cyanocyclohexaneacetonitrile into (1-Cyanocyclohexyl)acetic acid. This method is advantageous due to its high regioselectivity and yield .

- Chemical Synthesis: Traditional chemical routes may involve the hydrolysis of nitriles or the reaction of cyanoacetic acid derivatives with cyclohexyl compounds under controlled conditions.

- Reagents and Conditions: The synthesis often requires buffering agents to maintain optimal pH levels during reactions, typically between 6.0 and 8.0, to ensure high conversion rates .

(1-Cyanocyclohexyl)acetic acid has several potential applications:

- Pharmaceuticals: Its structural properties make it a candidate for developing drugs targeting neurological disorders.

- Organic Synthesis: It serves as an intermediate in synthesizing various chemical compounds due to its reactive functional groups.

- Research: Used in studies exploring the effects of cyano-containing compounds on biological systems.

Interaction studies involving (1-Cyanocyclohexyl)acetic acid focus on its pharmacokinetic properties and how it interacts with biological targets. Preliminary studies suggest that it may interact with neurotransmitter systems, similar to other compounds containing cyano groups. Further research is required to elucidate these interactions fully.

(1-Cyanocyclohexyl)acetic acid shares structural similarities with several other compounds, making comparisons insightful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Gabapentin | Similar cyclic structure; amino group | Used for neuropathic pain management |

| Cyanoacetic Acid | Contains cyano group; simpler structure | More reactive than (1-Cyanocyclohexyl)acetic acid |

| 2-(1-Cyanocyclohexyl)acetic Acid | Similar but differs in position of groups | Slightly different biological activity |

| 3-(Cyano)-propionic Acid | Cyano group attached to propionic acid | Used in organic synthesis |

The uniqueness of (1-Cyanocyclohexyl)acetic acid lies in its specific combination of a cyclohexane ring and both cyano and carboxylic functionalities, which may confer distinct pharmacological properties not found in simpler analogs.

(1-Cyanocyclohexyl)acetic acid, a versatile organic compound with the molecular formula C9H13NO2, can be synthesized through several traditional chemical routes . The compound features a cyano group attached to a cyclohexyl ring along with a carboxylic acid functional group, making it an important intermediate in various chemical processes [8].

One of the primary traditional synthesis methods involves the cyanation of cyclohexane derivatives [8]. In this approach, cyclohexane undergoes reaction with sodium cyanide under controlled conditions to introduce the cyano group at the desired position [8]. The resulting intermediate is then further functionalized to incorporate the acetic acid moiety .

Another established route involves the preparation from cyclohexanone through a multi-step process [10]. This method begins with the conversion of cyclohexanone to a hydrazone derivative, followed by cyanation and subsequent oxidation steps [10] [14]. The reaction typically proceeds through the formation of methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate as an intermediate [14].

| Synthetic Route | Starting Material | Key Intermediates | Typical Yield | Reaction Conditions |

|---|---|---|---|---|

| Direct Cyanation | Cyclohexane | Cyclohexyl cyanide | 70-80% | NaCN, catalyst, 60-80°C |

| Cyclohexanone Conversion | Cyclohexanone | Hydrazone derivatives | 72-80% | Methyl hydrazinecarboxylate, HCN, 25-30°C |

| Wittig-Horner Reaction | Cyclohexanone | Phosphonate intermediates | 65-75% | Phosphonate reagents, base, THF, 0-25°C |

The traditional chemical synthesis of (1-cyanocyclohexyl)acetic acid often requires careful control of reaction parameters including temperature, pressure, and catalyst selection to achieve optimal yields and purity [9]. These methods, while effective, may involve the use of hazardous reagents such as hydrogen cyanide or strong bases, necessitating appropriate safety measures during production [9] [10].

Biocatalytic Synthesis Approaches

Biocatalytic approaches offer environmentally friendly alternatives to traditional chemical synthesis methods for producing (1-cyanocyclohexyl)acetic acid [2]. These methods utilize biological systems or their components to catalyze specific reactions, often providing higher selectivity and milder reaction conditions [15].

Microbial Transformation Strategies

Microbial transformation represents a significant advancement in the synthesis of (1-cyanocyclohexyl)acetic acid [3]. This approach employs whole microorganisms to convert precursor molecules into the desired product through their natural metabolic pathways [3].

Several microorganisms have demonstrated capability in catalyzing the conversion of 1-cyanocyclohexylacetonitrile to (1-cyanocyclohexyl)acetic acid [3]. For instance, specific strains of Rhodococcus have shown promising results in this transformation due to their natural nitrile-metabolizing enzymes [20]. The process typically involves growing the microbial culture under controlled conditions, followed by addition of the substrate and subsequent recovery of the product [17].

A notable example is described in a patent where the substrate 1-cyanocyclohexylacetonitrile is catalyzed by a microbial system, resulting in the regioselective hydrolysis to form (1-cyanocyclohexyl)acetic acid [3]. This method achieves high conversion rates while maintaining the integrity of the cyano group on the cyclohexyl ring [3] [17].

| Microbial Strain | Substrate | Product Yield | Reaction Time | Culture Conditions |

|---|---|---|---|---|

| Rhodococcus erythropolis | 1-Cyanocyclohexylacetonitrile | 85-90% | 24-48 hours | pH 7.0-7.5, 28-30°C |

| Acidovorax facilis | 1-Cyanocyclohexylacetonitrile | 90-95% | 12-24 hours | pH 7.2-7.8, 26-30°C |

| Pseudomonas putida | Cyclohexyl isocyanide derivatives | 75-85% | 36-48 hours | pH 6.8-7.2, 25-28°C |

The advantages of microbial transformation include the ability to operate under mild conditions, high regioselectivity, and reduced environmental impact compared to chemical methods [17] [20]. However, challenges such as substrate toxicity to the microorganisms and product recovery must be addressed for efficient industrial application [17].

Enzyme-Catalyzed Conversion Mechanisms

Enzyme-catalyzed conversions offer precise control over the transformation of nitrile-containing precursors to (1-cyanocyclohexyl)acetic acid [2]. These processes utilize isolated enzymes rather than whole microorganisms, allowing for more specific reactions with fewer side products [16].

The mechanism typically involves the selective hydrolysis of one nitrile group in a dinitrile precursor [18]. For example, when 1-cyanocyclohexylacetonitrile serves as the substrate, specific enzymes can selectively hydrolyze the acetonitrile group while preserving the cyano group attached to the cyclohexyl ring [15] [18].

Two primary enzymatic pathways are employed for this conversion [20]:

- Direct conversion using nitrilase enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids [15].

- Two-step conversion using nitrile hydratase and amidase enzymes, where the nitrile is first converted to an amide intermediate and then to the carboxylic acid [20] [23].

The enzyme-catalyzed mechanisms offer several advantages, including high selectivity, mild reaction conditions, and reduced formation of byproducts [16]. These characteristics make enzymatic approaches particularly valuable for producing high-purity (1-cyanocyclohexyl)acetic acid required for pharmaceutical applications [15] [16].

| Enzyme System | Reaction Mechanism | Optimal pH | Optimal Temperature | Cofactor Requirements |

|---|---|---|---|---|

| Nitrilase | Direct nitrile to acid conversion | 7.0-8.0 | 30-40°C | None required |

| Nitrile Hydratase/Amidase | Two-step via amide intermediate | 7.2-7.8 | 25-35°C | Metal ions (Fe or Co) |

| Engineered Nitrilase | Enhanced direct conversion | 5.5-8.0 | 40-50°C | None required |

Research has shown that enzyme engineering techniques can further enhance the efficiency of these conversions [15]. For instance, protein engineering approaches have been used to improve enzyme stability, substrate specificity, and catalytic activity for the production of (1-cyanocyclohexyl)acetic acid [15] [24].

Nitrilase-Mediated Synthesis

Nitrilase-mediated synthesis represents one of the most efficient biocatalytic routes for producing (1-cyanocyclohexyl)acetic acid [15]. Nitrilases are enzymes that directly catalyze the hydrolysis of nitriles to the corresponding carboxylic acids without forming amide intermediates [15] [20].

For the synthesis of (1-cyanocyclohexyl)acetic acid, specific nitrilases have been identified that exhibit high regioselectivity toward 1-cyanocyclohexylacetonitrile [18]. These enzymes selectively hydrolyze one nitrile group while leaving the other intact, which is crucial for maintaining the structural integrity of the target molecule [15] [18].

Recent advances in nitrilase engineering have led to the development of more efficient biocatalysts [15]. For example, a patent describes an engineered nitrilase polypeptide specifically designed for converting 1-cyanocyclohexylacetonitrile to (1-cyanocyclohexyl)acetic acid with enhanced stability and activity compared to natural variants [15].

| Nitrilase Source | Substrate Concentration | Conversion Rate | Selectivity | Stability |

|---|---|---|---|---|

| Acidovorax facilis | Up to 1.0 M | 90% in 24 hours | >99% | Stable at pH 5.5-8.0 |

| Engineered Nitrilase | 200-300 g/L | 95% in 12 hours | >99% | Thermostable above 50°C |

| Recombinant Nitrilase | 150-250 g/L | 85% in 18 hours | >98% | Stable for multiple cycles |

The nitrilase-mediated process offers several advantages for industrial applications [15] [24]:

- High substrate concentrations can be processed (200-300 g/L) [15]

- The enzymes exhibit thermostability at temperatures above 50°C [15]

- pH stability ranges from 5.5 to 8.0, allowing flexibility in reaction conditions [15]

- The process generates minimal waste compared to chemical methods [24]

These characteristics make nitrilase-mediated synthesis particularly attractive for large-scale production of (1-cyanocyclohexyl)acetic acid with high purity and yield [15] [18].

Scale-up and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production of (1-cyanocyclohexyl)acetic acid requires careful consideration of numerous factors to ensure efficiency, cost-effectiveness, and product quality [24]. Both chemical and biocatalytic routes have been adapted for large-scale manufacturing [3] [9].

Industrial production typically employs either traditional chemical synthesis methods optimized for large volumes or biocatalytic processes that offer advantages in selectivity and environmental impact [3] [9]. The choice between these approaches depends on factors such as cost, available infrastructure, desired purity, and environmental considerations [24] [26].

For chemical synthesis routes, specialized equipment capable of handling hazardous reagents such as cyanide compounds is necessary [9]. In contrast, biocatalytic processes require bioreactors with precise control of conditions such as temperature, pH, and aeration to maintain optimal enzyme or microbial activity [24].

| Production Method | Scale Capacity | Advantages | Challenges | Capital Investment |

|---|---|---|---|---|

| Chemical Synthesis | 100-1000 tons/year | Established technology, Fast reaction rates | Hazardous reagents, Environmental concerns | Medium to High |

| Enzymatic Process | 50-500 tons/year | High selectivity, Mild conditions | Enzyme stability, Recovery costs | Medium |

| Microbial Fermentation | 20-300 tons/year | Renewable resources, Low energy consumption | Longer production time, Contamination risk | Low to Medium |

The commercial production of (1-cyanocyclohexyl)acetic acid has significant importance as this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds [9] [26]. Efficient large-scale production methods are therefore essential to meet market demands while maintaining product quality and economic viability [24] [26].

Process Optimization Parameters

Process optimization is crucial for efficient industrial production of (1-cyanocyclohexyl)acetic acid [24]. Key parameters must be carefully controlled to maximize yield, ensure product quality, and minimize production costs [24] [30].

For chemical synthesis routes, important optimization parameters include reaction temperature, pressure, catalyst concentration, reagent ratios, and reaction time [30]. These factors significantly influence reaction kinetics, selectivity, and overall efficiency [9] [30]. For instance, in the cyanation of cyclohexane derivatives, temperature control between 60-80°C has been found to provide optimal balance between reaction rate and selectivity [9].

In biocatalytic processes, critical parameters include [24] [30]:

- pH: Typically maintained between 7.0-8.0 for optimal enzyme activity

- Temperature: Usually controlled at 30-40°C for mesophilic enzymes

- Substrate concentration: Optimized to prevent inhibition effects

- Oxygen transfer rate (for aerobic processes)

- Mixing efficiency to ensure uniform conditions

Advanced process analytical technologies (PAT) are increasingly employed to monitor these parameters in real-time, allowing for dynamic adjustments to maintain optimal conditions throughout the production cycle [24] [30]. This approach helps minimize batch-to-batch variations and ensures consistent product quality [30].

| Parameter | Chemical Synthesis | Enzymatic Process | Microbial Process |

|---|---|---|---|

| Temperature | 60-80°C | 30-40°C | 25-35°C |

| pH | Not critical (controlled by reagents) | 7.0-8.0 | 6.8-7.5 |

| Pressure | Atmospheric to moderate | Atmospheric | Atmospheric |

| Reaction Time | 2-8 hours | 12-24 hours | 24-72 hours |

| Catalyst Loading | 1-5% (w/w) | 0.1-1% (w/w) enzyme | Cell density 10-30 g/L |

Process modeling and simulation tools are also valuable for optimizing production parameters without extensive experimental trials [30]. These computational approaches can predict the effects of parameter changes on reaction outcomes, helping to identify optimal operating conditions more efficiently [24] [30].

Yield Enhancement Strategies

Maximizing the yield of (1-cyanocyclohexyl)acetic acid during industrial production is essential for economic viability [24]. Various strategies have been developed to enhance yields in both chemical and biocatalytic processes [24] [30].

For chemical synthesis routes, yield enhancement strategies include [9] [30]:

- Use of more selective catalysts to minimize side reactions

- Implementation of continuous flow processes instead of batch reactions

- Optimization of reagent addition rates to control reaction kinetics

- Recovery and recycling of unreacted starting materials

- Improved purification methods to reduce product losses

In biocatalytic processes, several approaches have proven effective for increasing yields [15] [24]:

- Enzyme immobilization to enable reuse and improve stability

- Cell permeabilization techniques to enhance substrate accessibility

- Fed-batch or continuous processes to overcome substrate inhibition

- Biphasic reaction systems to improve substrate solubility and product recovery

- Protein engineering to develop enzymes with improved catalytic properties

Recent advances in process intensification have also contributed to yield improvements [24]. For example, the use of microreactors for chemical synthesis provides better heat and mass transfer, resulting in higher selectivity and reduced formation of byproducts [30].

| Yield Enhancement Strategy | Potential Yield Improvement | Implementation Complexity | Cost Implication |

|---|---|---|---|

| Catalyst Optimization | 10-20% | Medium | Medium |

| Continuous Processing | 15-25% | High | High initially, lower operating costs |

| Enzyme Immobilization | 20-30% | Medium | Medium |

| Substrate Feeding Strategy | 15-20% | Low | Low |

| Process Intensification | 25-35% | High | High |

The combination of multiple enhancement strategies can lead to significant improvements in overall process efficiency [24]. For instance, implementing both enzyme immobilization and continuous processing in a biocatalytic route can increase productivity by 30-40% compared to conventional batch processes [15] [24].

Green Chemistry Approaches to Synthesis

Green chemistry principles have increasingly influenced the development of sustainable methods for synthesizing (1-cyanocyclohexyl)acetic acid [27]. These approaches aim to reduce environmental impact while maintaining or improving process efficiency and product quality [27] [28].

Several green chemistry strategies have been applied to the synthesis of (1-cyanocyclohexyl)acetic acid [27]:

Use of environmentally benign solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical carbon dioxide [27].

Development of one-pot synthesis methods: Reducing the number of isolation and purification steps, thereby minimizing waste generation and energy consumption [27] [14].

Catalytic processes: Employing catalysts that operate under mild conditions and reduce energy requirements [27] [28].

Renewable feedstocks: Utilizing bio-based starting materials instead of petrochemical derivatives [28].

Biocatalytic approaches: Leveraging enzymes and microorganisms that operate under mild conditions with high selectivity [15] [27].

A notable example is the development of a one-pot preparation procedure for cyclohexanecarbonitrile (a related compound) using environmentally friendly oxidants such as sodium hypochlorite, hydrogen peroxide, or air [27]. This process operates under mild conditions in a single solvent with good atom economy and high yields, while producing minimal hazardous waste [27].

| Green Chemistry Approach | Environmental Benefits | Economic Benefits | Technical Challenges |

|---|---|---|---|

| Aqueous-based processes | Reduced organic solvent waste | Lower waste treatment costs | Solubility limitations |

| One-pot synthesis | Reduced energy and material use | Fewer unit operations | Process control complexity |

| Biocatalysis | Biodegradable catalysts, mild conditions | Lower energy costs | Enzyme stability and cost |

| Continuous flow chemistry | Reduced waste, improved safety | Higher productivity | Initial capital investment |

| Solvent-free reactions | Eliminated solvent waste | Reduced solvent costs | Heat transfer challenges |

The application of green chemistry metrics such as the E-factor (kg waste per kg product), atom economy, and process mass intensity has helped quantify the environmental improvements achieved through these approaches [27]. For instance, one-pot syntheses have demonstrated significantly better EcoScale values compared to traditional multi-step processes, indicating their environmental advantages [27].

Purity

Quantity

XLogP3

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (56.52%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (43.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (56.52%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant